2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid
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Overview
Description
The compound “2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a ketone group (C=O), and a phenyl group (C6H5). The presence of 2,3-dichlorophenyl indicates that it has a phenyl ring with chlorine atoms at the 2nd and 3rd positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, the dichloro group, the ketone group, and the carboxylic acid group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid and ketone groups are often reactive, participating in various chemical reactions. The dichlorophenyl group might also undergo reactions, particularly substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Advanced Oxidation Processes
The study by Bokare and Choi (2011) discusses the oxidative degradation of aqueous organic pollutants using a Cr(III)/Cr(VI) redox cycle, which could potentially relate to the environmental processing or degradation mechanisms for similar compounds like "2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid" (Bokare & Choi, 2011).
Synthesis of Aminobutyric Acids
Vasil'eva et al. (2016) describe the synthesis of 3,4-disubstituted aminobutyric acids, which are relevant due to the structural similarities and potential pharmacological applications of related compounds (Vasil'eva et al., 2016).
Asymmetric Hydrogenation
Zhu et al. (2010) achieved direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, which could offer methods for synthesizing enantiomerically pure derivatives of similar structures (Zhu et al., 2010).
Tetrazole-Containing Derivatives
Putis et al. (2008) explored the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, indicating chemical modification strategies that could be applicable to related chemical structures (Putis et al., 2008).
Synthesis and Structure of Copper (II) Complex
Landry, Turnbull, and Twamley (2007) reported on the synthesis and structure of a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid, illustrating the potential for forming metal complexes with related compounds (Landry et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-8-4-7-11(15(13)18)12(16(20)21)9-14(19)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXQNKQYCNGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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